molecular formula C12H16INO2 B8643883 tert-Butyl 2-[(4-iodophenyl)amino]acetate

tert-Butyl 2-[(4-iodophenyl)amino]acetate

Cat. No. B8643883
M. Wt: 333.16 g/mol
InChI Key: AJEQRAKAMKALBK-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

A solution of 1,4-diiodobenzene (33 g, 100 mmol) and tert-butyl 2-aminoacetate hydrochloride (25 g, 150 mmol) in DMF (100 mL) was purged with N2. Cut (19 g, 100 mmol) was added, followed by K2CO3 (35 g, 250 mmol). The reaction mixture was stirred overnight at 90° C. and allowed to cool to rt. The mixture was filtered through a pad of diatomaceous earth, and the filtrate was concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:25 v/v)) to obtain compound 56a as a red oil. Mass Spectrum (LCMS, ESI pos.): Calcd. for C12H16INO2: 334.2 (M+H). Found 334.0.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][CH:3]=1.Cl.[NH2:10][CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].N#N.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[I:8][C:5]1[CH:6]=[CH:7][C:2]([NH:10][CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[CH:3][CH:4]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
IC1=CC=C(C=C1)I
Name
Quantity
25 g
Type
reactant
Smiles
Cl.NCC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:25 v/v))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)NCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.